molecular formula C10H9NS B2718698 8-Quinolinemethanethiol CAS No. 103264-35-3

8-Quinolinemethanethiol

Cat. No.: B2718698
CAS No.: 103264-35-3
M. Wt: 175.25
InChI Key: FINMYCNANOBBTK-UHFFFAOYSA-N
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Description

8-Quinolinemethanethiol is a chemical compound with the molecular formula C10H9NS . It contains a total of 21 atoms; 9 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in both academia and industry due to their high pharmaceutical efficacy and broad range of biological activities . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .


Molecular Structure Analysis

The molecular weight of this compound is 175.250 . The IUPAC Standard InChI is InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Scientific Research Applications

Environmental Monitoring and Analytical Chemistry

Quinoline derivatives have been employed in the preconcentration and detection of metal ions in water samples. Farajzadeh et al. (2008) developed a dispersive liquid-liquid microextraction method using 8-hydroxyquinoline for the preconcentration of Cu(2+) ions, demonstrating its utility in environmental analysis (Farajzadeh, Bahram, Ghorbani Mehr, & Jönsson, 2008). Additionally, quinoline-8-ol derivatives have been utilized as preconcentration agents in flow injection analysis for the determination of inorganic substances, showcasing their versatility in analytical methodologies (Rao & Gladis, 2002).

Material Science and Corrosion Inhibition

In material science, quinoline derivatives are investigated for their corrosion inhibition properties. Wang et al. (2015) studied the corrosion protection effect of 8-aminoquinoline and 8-nitroquinoline on AA5052 aluminum alloy, highlighting their potential as effective corrosion inhibitors (Wang, Yang, Zhang, Li, Gao, & Lin, 2015). Furthermore, Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives as anticorrosive materials, emphasizing their significance in protecting metals against corrosion (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, quinoline derivatives have shown promising results in the treatment of Alzheimer's disease and as anticancer agents. Wang et al. (2018) synthesized quinoline-indole derivatives demonstrating multifunctional profiles, including antioxidant effects and neuroprotective properties, with potential implications for Alzheimer's disease treatment (Wang, Hu, Yang, Feng, Li, Huang, & Chan, 2018). Solomon and Lee (2011) explored quinoline as a privileged scaffold in cancer drug discovery, discussing its synthetic versatility and potential anticancer activities (Solomon & Lee, 2011).

Mechanism of Action

While there isn’t specific information available on the mechanism of action of 8-Quinolinemethanethiol, it’s worth noting that 8-Hydroxyquinolines, a related class of compounds, have been used in numerous medicinal applications due to their various applications in medicinal and industrial chemistry .

Properties

IUPAC Name

quinolin-8-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINMYCNANOBBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CS)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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